molecular formula C15H9F3N2O B2799567 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL CAS No. 1264037-81-1

2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL

Cat. No.: B2799567
CAS No.: 1264037-81-1
M. Wt: 290.245
InChI Key: HTYVBBVHPPVOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Trifluoromethyl)phenyl]quinazolin-4-ol is a quinazoline-based compound offered for research purposes in the field of medicinal chemistry and drug discovery. Quinazoline derivatives represent a significant class of nitrogen-containing heterocycles with a broad spectrum of documented biological activities . These compounds are extensively investigated in oncology research, with several analogues, such as Erlotinib, Gefitinib, and Lapatinib, being approved as therapeutic agents . The core quinazoline structure serves as a versatile scaffold for developing inhibitors against critical enzymatic targets. Research into similar compounds has shown potential in inhibiting key oncogenic pathways. For instance, some quinazoline derivatives are designed as SOS1 inhibitors, which can block the activation of RAS proteins, a frequently mutated oncogene in approximately 30% of all cancers . Other research avenues have successfully incorporated the quinazolinone pharmacophore into dual-target inhibitors, such as potent molecules that concurrently inhibit PI3Kγ, δ and HDAC6 enzymes, demonstrating good antiproliferative activity in cellular models . The structural motif of this compound, featuring a trifluoromethyl phenyl substituent, is common in the design of bioactive molecules due to its potential to influence binding affinity and metabolic stability. This product is intended for use in bioactivity screening, hit-to-lead optimization, and mechanistic studies in a controlled laboratory environment. It is supplied as a solid and should be stored in a dry, cool place. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)11-7-3-1-5-9(11)13-19-12-8-4-2-6-10(12)14(21)20-13/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYVBBVHPPVOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Nucleophilic Substitution at C-4 Hydroxyl Group

The hydroxyl group at position 4 undergoes nucleophilic displacement under basic conditions. For example:

  • Reaction with amines :
    2-[2-(Trifluoromethyl)phenyl]quinazolin-4-ol+R-NH2Cs2CO3,DMSO,135C4-amino derivatives\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMSO}, 135^\circ \text{C}} \text{4-amino derivatives}
    Yields range from 60–85% depending on the amine nucleophile .

  • Mechanism : Base-mediated deprotonation generates a quinazolinone anion, facilitating SNAr with amines or thiols .

Oxidation of the Hydroxyl Group

The C-4 hydroxyl group oxidizes to a ketone under strong oxidative conditions (e.g., O₂, DTBP):
This compoundO2,t-BuONaQuinazolin-4-one\text{this compound} \xrightarrow{\text{O}_2, t\text{-BuONa}} \text{Quinazolin-4-one}
Yields: 70–84% .

Reduction of the Quinazolinone Core

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydroquinazoline derivative :
Yield: 65–78%\text{Yield: 65–78\%}

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs electrophiles to the para position of the phenyl ring due to its strong -I effect. Key reactions include:

Reaction TypeReagentsProductYieldReference
Nitration HNO₃/H₂SO₄2-[2-(Trifluoromethyl)-5-nitrophenyl]quinazolin-4-ol55%
Halogenation Cl₂/FeCl₃2-[2-(Trifluoromethyl)-5-chlorophenyl]quinazolin-4-ol62%

Cyclocondensation Reactions

The hydroxyl group participates in acid-promoted cyclization with aldehydes or ketones:
This compound+RCHOAcOH,ΔFused heterocycles (e.g., triazoloquinazolines)\text{this compound} + \text{RCHO} \xrightarrow{\text{AcOH}, \Delta} \text{Fused heterocycles (e.g., triazoloquinazolines)}
Yields: 45–70% .

Protection and Deprotection

The C-4 hydroxyl group is protected as a Boc derivative for further functionalization:
This compound+(Boc)2ODMAPBoc-protected derivative\text{this compound} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP}} \text{Boc-protected derivative}
Yield: 79% .

Metal-Catalyzed Cross-Couplings

The trifluoromethylphenyl moiety undergoes Suzuki-Miyaura coupling with boronic acids:
This compound+Ar-B(OH)2Pd(PPh3)4,baseBiaryl derivatives\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3)_4, \text{base}} \text{Biaryl derivatives}
Yields: 50–75% .

Biological Activity Modulation

Structural modifications at C-4 enhance pharmacological properties:

  • Alkylation : Improves lipophilicity (e.g., methaqualone derivatives) .

  • Acylation : Enhances metabolic stability (e.g., acetylated analogs show 2.18-fold increased BAX expression) .

Key Mechanistic Insights

  • The trifluoromethyl group stabilizes intermediates via inductive effects, favoring SNAr and EAS .

  • DMSO acts as both solvent and mild oxidant in cyclization reactions .

  • Base choice (e.g., Cs₂CO₃ vs. t-BuONa) critically impacts reaction efficiency .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-[2-(trifluoromethyl)phenyl]quinazolin-4-OL involves various chemical methodologies, including carbonylative reactions. Recent advancements have shown that this compound can be synthesized efficiently using activated carbon fiber-supported palladium catalysts, which enhance the reaction's efficiency and allow for catalyst recycling . The trifluoromethyl group is a notable feature that contributes to the compound's biological activity by influencing its lipophilicity and receptor interactions.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. This compound has been evaluated for its inhibitory effects on various cancer cell lines, particularly those expressing epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).

  • Dual Inhibition : Research indicates that compounds with similar structures exhibit dual inhibition of EGFR and VEGFR-2, which are critical pathways in tumor growth and angiogenesis . For instance, synthesized quinazoline derivatives demonstrated significant antiproliferative activity against colon, liver, breast, and lung cancer cell lines .
  • Mechanism of Action : The binding affinity of these compounds to their targets has been explored through molecular docking studies, revealing dynamic interactions that suggest a hybrid mechanism of action. This includes interactions with ATP-binding residues that are crucial for the activity of kinase inhibitors .

Other Therapeutic Applications

Beyond oncology, quinazoline derivatives have been investigated for their analgesic and anti-inflammatory properties. For example, modifications to the quinazoline structure have led to compounds exhibiting promising analgesic effects comparable to standard medications like diclofenac . The structural diversity allows for tailored pharmacological profiles suitable for various therapeutic needs.

Case Study: Anticancer Activity Assessment

A comprehensive study assessed the anticancer efficacy of several quinazoline derivatives against multiple cancer cell lines (MCF-7, HepG2, A549). The results indicated that certain compounds displayed IC50 values significantly lower than established drugs like erlotinib, demonstrating their potential as more effective alternatives in cancer therapy .

CompoundCell LineIC50 (μM)
Compound 4iMCF-72.86
Compound 4iHepG25.91
Compound 4iA54914.79
Compound 4jMCF-73.09
Compound 4jHepG26.87
Compound 4jA54917.92

This table summarizes the IC50 values of selected compounds against different cancer cell lines, showcasing their potential effectiveness.

Case Study: Mechanistic Insights

Further investigations into the mechanism of action revealed that the most active compounds induced apoptosis in targeted cancer cells through modulation of cell cycle dynamics and inhibition of migration . The findings from these studies provide valuable insights into how structural modifications can enhance therapeutic efficacy.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on substituent variations, core modifications, and pharmacological relevance:

Compound Core Structure Key Substituents Potential Properties
2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL (Target) Quinazolin-4-OL - 2-(Trifluoromethyl)phenyl
- 4-hydroxyl
Enhanced metabolic stability, hydrogen bonding capability
4-Chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl (Patent Analog ) Phenyl - 4-chloro
- 2-(6-trifluoromethylpyridin-3-yl)
Increased lipophilicity; pyridine ring may improve target selectivity
3-[2-[1-((Dimethylamino)methyl)benzimidazol-2-yl]phenyl]-2-methylquinazolin-4-one (Supplier Compound ) Quinazolin-4-one - Benz-imidazolyl group
- Dimethylaminomethyl
Bulky substituent may reduce solubility; tertiary amine enhances basicity
2-Chloro-5-[4-chloro-5-(trifluoromethyl)-3-isoxazolyl]-4-fluorophenol (Phenol Derivative ) Isoxazole-Phenol hybrid - Chloro, fluoro, trifluoromethyl
- Isoxazole ring
Electron-deficient core; halogenation may enhance reactivity or toxicity

Key Observations

Substituent Effects: The trifluoromethyl group in the target compound and its patent analogs improves resistance to oxidative metabolism compared to non-fluorinated analogs. Hydroxyl vs. Ketone: The 4-hydroxyl group in the target compound offers hydrogen-bonding capability, whereas the quinazolin-4-one core in the supplier compound may reduce polarity, affecting solubility.

Core Modifications: The quinazoline core in the target compound and its analogs is associated with kinase inhibition, as seen in drugs like Gefitinib. In contrast, the isoxazole-phenol hybrid represents a distinct scaffold, likely targeting different enzymes or receptors.

Pharmacological Implications: Patent analogs with pyridinyl or pyrimidinyl substituents suggest a focus on heterocyclic diversity to optimize binding pockets. The dimethylaminomethyl group in the supplier compound introduces basicity, which could influence pharmacokinetics (e.g., prolonged half-life due to ion trapping).

Research Findings and Implications

  • Steric Considerations : Bulky substituents (e.g., benzimidazolyl in ) may hinder target engagement but improve specificity.
  • Bioisosteric Replacements : Replacement of the hydroxyl group with chloro or fluoro (as in ) could alter toxicity profiles or binding kinetics.

Limitations

The evidence lacks explicit data on the target compound’s bioactivity, solubility, or toxicity. Comparisons are inferred from structural analogs and substituent trends. Further experimental studies are required to validate these hypotheses.

Biological Activity

Introduction

2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This quinazoline derivative incorporates a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially improving its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H12F3N3O
  • Molecular Weight : 321.27 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

  • Cytotoxic Evaluation
    • In vitro studies showed that compounds similar to this compound exhibited IC50 values ranging from 2.86 to 17.92 μM against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines. For instance, compound 4i showed IC50 values of 2.86 μM for MCF-7 cells, indicating potent anticancer activity compared to standard treatments like erlotinib .
CompoundCell LineIC50 (μM)
4iMCF-72.86
4iHepG25.91
4iA54914.79
  • Mechanism of Action
    • The mechanism involves the inhibition of key proteins involved in cell proliferation and survival, such as EGFR and VEGFR-2, with reported nanomolar range IC50 values . This suggests that the compound may act as a multi-target inhibitor, disrupting multiple signaling pathways in cancer cells.

Anti-inflammatory Activity

Quinazoline derivatives have also been studied for their anti-inflammatory properties. The presence of the hydroxyl group in the structure aids in modulating inflammatory responses.

Research Findings

  • Analgesic Activity
    • In a study evaluating various quinazoline derivatives, compounds similar to this compound showed analgesic activity comparable to diclofenac sodium, a standard anti-inflammatory drug . The modifications in the quinazoline structure were found to enhance this activity.
CompoundActivity (%) at 20 mg/kg
Quinazoline Derivative67 ± 1.18
Diclofenac Sodium62 ± 1.49

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that incorporate the trifluoromethyl group effectively.

Synthetic Routes

  • Starting Materials :
    • Trifluoromethyl phenyl derivatives.
    • Appropriate amines or other nucleophiles for quinazoline formation.
  • Reaction Conditions :
    • Use of catalysts such as DMAP or metal-free conditions to promote cyclization.
    • Solvents like dichloromethane or ethanol are commonly employed for reaction efficiency.

Q & A

Q. What are the common synthetic routes for 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL?

The synthesis typically involves multi-step reactions starting with trifluoromethyl-containing precursors. For example, cyclization of 2-(trifluoromethyl)benzyl alcohol derivatives with quinazolinone precursors under acidic or basic conditions is a common approach. Key intermediates may include trifluoroacetylated cyclohexanone derivatives, which undergo condensation and cyclization to form the quinazolin-4-ol core. Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) are critical for yield optimization .

Q. Which analytical techniques are essential for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the molecular framework, particularly the trifluoromethyl group and quinazolin-4-ol ring. Mass spectrometry (MS) provides molecular weight validation. Infrared (IR) spectroscopy can identify functional groups like hydroxyl (-OH) and C-F bonds. High-Performance Liquid Chromatography (HPLC) ensures purity, while single-crystal X-ray diffraction offers definitive structural elucidation .

Q. What is the role of the trifluoromethyl group in modifying the compound’s pharmacokinetic properties?

The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, improving membrane permeability and bioavailability. Its electron-withdrawing nature also influences electronic distribution in the quinazolin-4-ol core, potentially increasing binding affinity to hydrophobic pockets in biological targets .

Advanced Research Questions

Q. How can computational methods like DFT enhance the study of this compound’s interactions with biological targets?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize molecular geometries for docking studies. Molecular dynamics simulations model interactions with enzymes or receptors, such as hydrogen bonding with active-site residues or π-π stacking with aromatic pockets. These methods help rationalize structure-activity relationships (SAR) and guide synthetic modifications .

Q. What strategies are effective for optimizing reaction conditions to improve synthetic yields?

Systematic screening of solvents (e.g., switching from polar aprotic to dichloromethane), temperature gradients (e.g., reflux vs. microwave-assisted heating), and catalysts (e.g., Lewis acids like ZnCl₂) can enhance yields. Kinetic monitoring via Thin Layer Chromatography (TLC) or in situ IR spectroscopy helps identify intermediate bottlenecks. Purification techniques, such as column chromatography or recrystallization, are critical for isolating high-purity products .

Q. How can researchers resolve contradictions in reported bioactivity data for quinazolin-4-ol derivatives?

Contradictions may arise from assay variability (e.g., cell lines vs. in vivo models) or impurities in test compounds. Robust validation includes:

  • Replicating assays under standardized conditions (e.g., ISO-certified protocols).
  • Using orthogonal analytical methods (e.g., LC-MS for purity).
  • Comparative SAR studies to isolate the impact of specific substituents .

Q. What is the impact of substituent variation on the quinazolin-4-ol core’s biological activity?

Substituents at the 2- and 4-positions significantly alter activity. For example:

  • Electron-withdrawing groups (e.g., -CF₃) enhance binding to ATP-binding pockets in kinases.
  • Bulky substituents at the 4-position may sterically hinder non-target interactions, improving selectivity.
  • Thioether or sulfonyl groups can modulate solubility and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.